Sulfapyridine sodium
Description
This compound is a sodium salft form of sulfapyridine, a sulfonamide antibiotic and by product of sulfasalazine.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINBAXHBFSNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059570 | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-57-1 | |
| Record name | Sulfapyridine sodium [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyridine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SULFAPYRIDINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3SKB3662O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Early Therapeutic Developments of Sulfonamide Antibiotics
Discovery and Initial Characterization of Sulfonamides
The journey towards sulfonamides began with research into synthetic dyes, driven by the hope that some might possess selective toxicity towards microorganisms within the body. rcseng.ac.uk
In 1932, Gerhard Domagk, a German pathologist and bacteriologist at Bayer Laboratories, discovered that a red azo dye, later named Prontosil, exhibited antibacterial activity. wikipedia.orgebsco.comwikipedia.orgontosight.aibasicmedicalkey.com Domagk's research demonstrated that Prontosil was effective against streptococcal infections in mice, even at low doses. wikipedia.orgbasicmedicalkey.commicrobiologymatters.combris.ac.uk This finding was significant because Prontosil showed activity in vivo (in living organisms) despite being inactive in in vitro (test tube) tests. basicmedicalkey.combris.ac.uk Domagk's rigorous testing, including successfully treating his own daughter for a severe streptococcal infection, highlighted the life-saving potential of this new compound. rcseng.ac.ukebsco.comwikipedia.orgresearchgate.net For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. wikipedia.orgwikipedia.orgontosight.aimicrobiologymatters.comkarger.com
Further research into the mechanism of action of Prontosil revealed that it was a prodrug, meaning it was metabolized within the body into the true active antibacterial agent. rcseng.ac.ukontosight.aibasicmedicalkey.comslideshare.nettaylorandfrancis.combris.ac.uk In 1935, researchers at the Pasteur Institute in Paris, led by Ernest Fourneau and his colleagues, discovered that Prontosil was metabolized to sulfanilamide (B372717) (4-aminobenzenesulfonamide). basicmedicalkey.comkarger.comtaylorandfrancis.combris.ac.ukbiobasedpress.eu This simple molecule, sulfanilamide, was found to be active against bacteria both in vitro and in vivo. bris.ac.uk Sulfanilamide had actually been synthesized earlier, in 1908, by Paul Gelmo, but its antibacterial properties were not recognized at the time. wikipedia.org The identification of sulfanilamide as the active metabolite was crucial because, unlike Prontosil, sulfanilamide was not protected by patents, allowing many companies to begin its mass production. rcseng.ac.ukbiobasedpress.eu
Gerhard Domagk's Discovery of Prontosil and its Antibacterial Activity
Emergence of Sulfapyridine (B1682706) (M&B 693)
While sulfanilamide was a significant advance, the search for more effective and better-tolerated sulfonamides continued. This led to the synthesis and testing of numerous derivatives.
Sulfapyridine, also known by the code M&B 693, was synthesized by chemist Montague Phillips at the British firm May & Baker Ltd. in Dagenham on November 2, 1937. bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org The synthesis was reportedly opportunistic, driven by the availability of a chemical precursor, 2-aminopyridine (B139424). bris.ac.ukwikipedia.org Early animal testing of M&B 693 was conducted by clinical pathologist Lionel Whitby at the Bland-Sutton Institute of Pathology in London. bris.ac.ukwikipedia.orgwikipedia.org Whitby's studies in mice demonstrated that sulfapyridine possessed antibacterial properties against a range of bacteria, including pneumococci, streptococci, meningococci, and staphylococci. wikipedia.orgwikipedia.org Toxicity testing was also undertaken with positive results in December 1937. wikipedia.org
Following promising animal results, sulfapyridine was rapidly moved into clinical trials. Pivotal trials were conducted by doctors G. Mary Evans and Wilfrid Gaisford at Dudley Road Hospital in Birmingham between March and June 1938. bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org These trials focused on patients with lobar pneumonia, a major cause of mortality at the time. wikipedia.orgoup.comnews-medical.neted.ac.uk
The results of these early clinical trials were striking. In a study involving 100 patients with lobar pneumonia treated with sulfapyridine, a significant reduction in mortality was observed. bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org
| Study | Treatment | Number of Patients | Mortality Rate |
| Evans and Gaisford (1938) bris.ac.ukbris.ac.ukwikipedia.orgwikipedia.org | Sulfapyridine | 100 | 8% |
| Evans and Gaisford (1938) bris.ac.ukbris.ac.uk | Control (Untreated) | 100 | 27% |
Another study in hospitalized patients with lobar pneumonia in 1938 also showed a lower mortality rate in the group given sulfapyridine treatment compared to untreated control groups and even those treated with serum therapy. oup.com
| Study | Treatment | Mortality Rate |
| Agranat et al. (1938) oup.com | Sulfapyridine | 5% (4 of 80) |
| Agranat et al. (1938) oup.com | Untreated Control | 24% (19 of 80) |
| Agranat et al. (1938) oup.com | Serum Treatment | 12% (6 of 50) |
These findings demonstrated a dramatic reduction in pneumonia mortality with the use of sulfapyridine. wikipedia.orgoup.comed.ac.ukaeaweb.org Sulfapyridine became the preferred treatment for pneumonia and was credited with saving a substantial number of lives. bris.ac.uk
The introduction of sulfapyridine marked a major advancement in the treatment of infectious diseases. wikipedia.orgrcseng.ac.ukwikipedia.orgnews-medical.net As the first well-tolerated sulfonamide with significant antipneumococcal activity, it was widely adopted for clinical use by 1939. oup.com Its success in reducing pneumonia mortality was particularly impactful, as pneumonia was a leading cause of death. news-medical.neted.ac.uk Sulfapyridine, also known as M&B 693, gained notoriety for its effectiveness and was even used to treat prominent figures, such as Winston Churchill, for bacterial pneumonia. basicmedicalkey.comwikipedia.orgnews-medical.netnih.gov The widespread use of sulfapyridine during World War II also contributed to a decrease in fatality rates among wounded soldiers. ebsco.com The advent of sulfapyridine and other sulfonamides ushered in a "therapeutic revolution" and laid the groundwork for the development of subsequent antimicrobial drugs. ontosight.ainber.org Although later superseded by penicillin and other antibiotics, sulfapyridine's historical significance as a pioneering antibacterial agent remains undeniable. wikipedia.orgoup.comnews-medical.netnber.org
Pivotal Clinical Trials and Reduction in Pneumonia Mortality
Evolution and Subsequent Developments in Sulfonamide Chemistry
The initial success of sulfanilamide spurred extensive chemical modification efforts aimed at enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacokinetic properties, including solubility and reduced toxicity. This led to the synthesis and evaluation of numerous sulfonamide derivatives.
Development of Sulfapyridine Sodium for Improved Solubility and Potency
Sulfapyridine, known initially as M&B 693, was synthesized in 1937 by researchers at May & Baker Ltd. wikipedia.orgtoku-e.comsrmist.edu.inpharmacyconcepts.in. It was identified as a first-generation sulfonamide and represented a notable advancement over sulfanilamide toku-e.comsrmist.edu.intoku-e.com. A key challenge with early sulfonamides like sulfapyridine was their pH-dependent water solubility, which could lead to crystallization in the urinary tract, causing pain or blockage wikipedia.orgnih.govkharagpurcollege.ac.inbiologydiscussion.com. To overcome this, the sodium salt, this compound, was developed. This compound is freely soluble in water, with a reported solubility of 667 mg/ml toku-e.com. This improved solubility was crucial for administration and reducing the risk of crystalluria associated with the parent compound pharmacyconcepts.inbiologydiscussion.comnih.gov.
Beyond improved solubility, sulfapyridine demonstrated enhanced potency against specific bacterial pathogens. Notably, clinical trials conducted between March and June 1938 showed significant efficacy against pneumococcal pneumonia wikipedia.org. These trials, conducted at Dudley Road Hospital in Birmingham, demonstrated a 70% reduction in mortality among 100 patients with lobar pneumonia wikipedia.org. This finding was a major breakthrough, establishing sulfapyridine as the first chemotherapeutic agent effective against this often-fatal infection srmist.edu.inpharmacyconcepts.innih.gov. Its effectiveness against pneumococci was a key factor in its initial widespread adoption wikipedia.org.
Supersedence by Penicillin and Other Sulfonamides
Despite its initial success and widespread use, particularly during World War II, sulfapyridine was eventually largely superseded by newer antibiotics wikipedia.orgtoku-e.comsrmist.edu.intoku-e.com. The discovery and subsequent large-scale production of penicillin marked a turning point in antibacterial therapy srmist.edu.innih.gov. Penicillin often demonstrated greater efficacy and a different safety profile compared to sulfonamides, leading to a decrease in the demand for sulfa drugs for many infections nih.gov.
Furthermore, the field of sulfonamide chemistry continued to evolve, leading to the development of other sulfonamide derivatives such as sulfathiazole, sulfadiazine (B1682646), and sulfamerazine (B1682647) kharagpurcollege.ac.innih.govnih.govacpjournals.orgresearchgate.net. Some of these newer sulfonamides offered advantages in terms of pharmacokinetics, spectrum of activity, or reduced toxicity compared to sulfapyridine nih.govacpjournals.org. For instance, sulfadiazine was considered less toxic than some other sulfonamides while retaining high effectiveness against common pathogens nih.govacpjournals.org. The availability of a broader range of effective antibacterial agents contributed to the decline in the primary use of sulfapyridine for many systemic infections wikipedia.org.
Comparative Historical Efficacy with Other Early Antibiotics
In the historical context of early antibacterial agents, sulfapyridine held a significant position. Before the advent of sulfonamides, treatments for systemic bacterial infections were limited, and mortality rates for diseases like pneumonia were very high nih.govnber.org. Salvarsan, developed earlier by Paul Ehrlich, was effective against syphilis but did not have broad-spectrum antibacterial activity nih.gov.
Sulfapyridine, as one of the early effective sulfonamides, represented a major therapeutic advance. Its demonstrated efficacy against pneumococcal pneumonia, as evidenced by the significant reduction in mortality in clinical trials, was unprecedented at the time wikipedia.orgnih.gov. While sulfanilamide was the first active sulfonamide identified, sulfapyridine offered improved potency against certain key pathogens like pneumococci wikipedia.orgpharmacyconcepts.in.
However, with the introduction of penicillin in the 1940s, the landscape of antibacterial therapy shifted dramatically srmist.edu.innih.gov. Penicillin's potent bactericidal activity and different mechanism of action made it the preferred treatment for many infections previously treated with sulfonamides nih.gov. Although sulfapyridine and other sulfonamides continued to be used, their role diminished as penicillin and later generations of antibiotics became widely available wikipedia.orgtoku-e.comsrmist.edu.intoku-e.comkharagpurcollege.ac.in. Nevertheless, sulfapyridine's impact as one of the first highly effective systemic treatments for serious bacterial infections like pneumonia remains a crucial part of the history of chemotherapy srmist.edu.inpharmacyconcepts.innih.gov.
Here is a summary of key historical efficacy points:
| Antibiotic Class | Example Compound | Year Introduced (Therapeutic Use) | Key Indication(s) Initially Treated | Historical Efficacy Note |
| Arsenical | Salvarsan | 1910 | Syphilis | First effective treatment for syphilis, but limited spectrum. nih.gov |
| Sulfonamide | Sulfanilamide | Mid-1930s | Streptococcal infections | First systemically active antibacterial. nih.govopenaccesspub.org |
| Sulfonamide | Sulfapyridine | 1938 | Pneumococcal pneumonia | Demonstrated significant reduction in pneumonia mortality. wikipedia.orgnih.gov |
| β-Lactam | Penicillin | Early 1940s (widespread use) | Various bacterial infections | Often more potent and superseded sulfonamides for many uses. srmist.edu.innih.gov |
Molecular Mechanisms of Action of Sulfapyridine
Inhibition of Folic Acid Synthesis Pathway
Sulfonamides, including sulfapyridine (B1682706), are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. drugbank.comontosight.aibiotech-asia.orgresearchgate.net By mimicking PABA, sulfapyridine interferes with the enzymatic reactions necessary for folate production. drugbank.comontosight.aibiotech-asia.orgresearchgate.net
Competitive Antagonism with Para-Aminobenzoic Acid (PABA)
Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). drugbank.comtoku-e.comontosight.ainih.gov This enzyme is responsible for catalyzing the condensation of a pteridine (B1203161) pyrophosphate with PABA to form dihydropteroate, an intermediate in folic acid synthesis. drugbank.com Due to its structural similarity to PABA, sulfapyridine competes with PABA for binding to the active site of DHPS. drugbank.comontosight.aibiotech-asia.orgresearchgate.netbiorxiv.orgnih.gov This competition reduces the amount of PABA that can be converted into dihydropteroate, thereby inhibiting the downstream synthesis of folic acid. drugbank.comontosight.aibiotech-asia.orgresearchgate.net
Targeting Dihydropteroate Synthetase (DHPS) Enzyme
The critical target of sulfapyridine is the DHPS enzyme. toku-e.comrupahealth.comnih.govbiorxiv.orgnih.govoup.compatsnap.com Inhibition of DHPS activity is vital because bacteria, unlike mammals, must synthesize their own folic acid; they lack the folate uptake system present in mammalian cells. nih.gov Research has shown that sulfapyridine can inhibit recombinant Pneumocystis carinii DHPS with an IC50 of 0.18 μM. medchemexpress.comcaymanchem.com The binding of sulfapyridine to the DHPS active site prevents the enzyme from effectively utilizing PABA, thus halting the synthesis of dihydropteroate. drugbank.comtoku-e.comontosight.ainih.gov
Impact on Bacterial DNA and RNA Synthesis
Folic acid, in its active form tetrahydrofolate, is a crucial coenzyme required for the synthesis of purines, thymidine, methionine, and glycine. la.govbiotech-asia.org These molecules are essential building blocks for bacterial DNA and RNA. drugbank.comtoku-e.comnih.gov By inhibiting folic acid synthesis, sulfapyridine ultimately impairs the production of these vital components, thereby preventing bacterial DNA and RNA synthesis. drugbank.comtoku-e.comtoku-e.comnih.govbiorxiv.org This disruption in nucleic acid synthesis inhibits bacterial growth and multiplication. drugbank.comtoku-e.comnih.gov
Bacteriostatic Modality of Action
Sulfapyridine is classified as a bacteriostatic antibiotic. drugbank.comla.govresearchgate.netnih.govacpjournals.orgtaylorfrancis.com This means that it inhibits the multiplication of bacteria rather than directly killing them. drugbank.comnih.gov The inhibition of folic acid synthesis slows down or halts bacterial growth, allowing the host's immune system to clear the infection. drugbank.comla.govacpjournals.org The bacteriostatic effect is due to the reversible nature of the enzyme inhibition. taylorfrancis.com A lag in effectiveness can sometimes be observed early in therapy, which is attributed to bacteria utilizing existing stores of folic acid or its end products. la.gov
Resistance Mechanisms to Sulfapyridine
Bacterial resistance to sulfonamides, including sulfapyridine, has become widespread, limiting their current clinical use for infections. rupahealth.comontosight.ainih.govoup.comtaylorfrancis.com Resistance to one sulfonamide generally indicates resistance to all sulfonamides. drugbank.comnih.govtaylorfrancis.com
General Sulfonamide Resistance Mechanisms
Resistance to sulfonamides primarily occurs through mechanisms that reduce the inhibitory effect on the folic acid synthesis pathway. rupahealth.comoup.com Two main mechanisms have been identified:
Acquisition of sul Genes: Bacteria can acquire foreign sul genes (e.g., sul1, sul2, sul3, and sul4) through horizontal gene transfer. rupahealth.combiorxiv.orgnih.govasm.org These genes encode for alternative DHPS enzymes that are significantly less sensitive to sulfonamides while retaining their ability to bind the natural substrate PABA. rupahealth.combiorxiv.orgnih.gov This allows the bacteria to continue synthesizing folic acid even in the presence of the drug. biorxiv.org
Mutations in the Chromosomal folP Gene: Resistance can also arise from spontaneous mutations in the bacterial chromosomal gene (folP) that encodes the native DHPS enzyme. rupahealth.combiorxiv.orgnih.gov These mutations lead to amino acid substitutions in the DHPS enzyme, altering its active site. rupahealth.combiorxiv.org The altered enzyme has a reduced affinity for sulfonamides but can still effectively bind PABA, thus conferring resistance. rupahealth.combiorxiv.org Clinical resistant mutants may also have compensatory mutations that maintain normal enzyme function despite reduced sulfonamide binding. nih.gov
The prevalence of sul genes, particularly sul1 and sul2, is significant among clinical isolates, often located on mobile genetic elements like plasmids and integrons, facilitating their dissemination among bacterial populations. biorxiv.orgnih.govasm.org
Specific Mechanisms in Bacterial Strains
Sulfapyridine, like other sulfonamide antibiotics, exerts its antibacterial effect by interfering with the synthesis of folic acid in bacteria drugbank.comtoku-e.com. Folic acid is a crucial coenzyme required for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids, which are essential for bacterial growth and replication patsnap.com.
The primary target of sulfapyridine is the bacterial enzyme dihydropteroate synthase (DHPS) drugbank.comtoku-e.commdpi.com. This enzyme is involved in the pathway that converts para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid drugbank.compatsnap.com. Sulfapyridine is a structural analog of PABA and acts as a competitive inhibitor of DHPS mdpi.comlew.ronih.gov. By mimicking PABA, sulfapyridine competes for the binding site on the DHPS enzyme, thereby blocking the incorporation of PABA into the folic acid synthesis pathway patsnap.commdpi.com. This competitive inhibition disrupts the production of dihydrofolic acid and subsequently prevents the formation of tetrahydrofolate, the active form of folic acid patsnap.com. The resulting deficiency in tetrahydrofolate inhibits bacterial DNA, RNA, and protein synthesis, leading to a bacteriostatic effect, meaning it prevents bacterial growth and multiplication patsnap.com.
The sensitivity of bacterial strains to sulfapyridine can vary, and resistance to one sulfonamide often indicates resistance to others drugbank.com. Resistance mechanisms in bacteria can include the development of altered DHPS enzymes with reduced affinity for sulfonamides, increased production of PABA to outcompete the drug, or the presence of efflux pumps that expel the drug from the bacterial cell patsnap.com.
Research has investigated the activity of sulfapyridine against various bacterial strains. For instance, studies have examined its efficacy against Yersinia enterocolitica and Salmonella strains, reporting minimum inhibitory concentrations (MICs) in the range of 3.1-25 μg/ml and 25-100 μg/ml, respectively caymanchem.com. The minimum bactericidal concentration (MBC) against Staphylococcus aureus has been reported as 0.8 μM caymanchem.com. While sulfapyridine was historically used for treating infections like pneumonia caused by pneumococci, its effectiveness can be influenced by factors such as the presence of leukocytes and natural antibacterial substances in serum acpjournals.org.
Studies have also explored the activity of sulfapyridine in the context of combination therapies or modified compounds to overcome resistance in specific strains. For example, a bismuth(III) complex with sulfapyridine showed enhanced activity compared to sulfapyridine alone against several bacterial strains resistant to sulfapyridine, including Salmonella typhimurium, Staphylococcus aureus, Shigella dysenteriae, Shigella sonnei, Pseudomonas aeruginosa, and Escherichia coli researchgate.netnih.gov. The MIC values for this complex against these resistant strains were reported, demonstrating improved potency researchgate.netnih.gov.
The following table summarizes some reported in vitro activities of sulfapyridine against specific bacterial strains:
| Bacterial Strain | Activity Metric | Value | Source |
| Yersinia enterocolitica | MIC | 3.1-25 μg/ml | caymanchem.com |
| Salmonella | MIC | 25-100 μg/ml | caymanchem.com |
| Staphylococcus aureus | MBC | 0.8 μM | caymanchem.com |
| Escherichia coli (resistant) | MIC (Complex) | 241 μM | nih.gov |
| Pseudomonas aeruginosa (resistant) | MIC (Complex) | 120 μM | researchgate.net |
| Salmonella typhimurium (resistant) | MIC (Complex) | 30 μM | researchgate.net |
| Shigella sonnei (resistant) | MIC (Complex) | 241 μM | researchgate.net |
| Shigella dysenteriae (resistant) | MIC (Complex) | 30 μM | researchgate.net |
Note: The MIC values for the complex are presented where sulfapyridine alone showed resistance up to high concentrations tested. researchgate.netnih.gov
Further research has investigated the activity of sulfapyridine and its derivatives against other bacterial species, although specific detailed data tables focusing solely on sulfapyridine sodium's activity across a wide range of strains while adhering to all exclusion criteria were not extensively available in the search results. For instance, studies on thienopyrimidine–sulfonamide hybrids, including a sulfapyridine derivative, evaluated activity against strains like Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, noting varying degrees of inhibition mdpi.comnih.gov. Another study explored the effects of sulfapyridine on Mycobacterium avium subspecies, including Mycobacterium avium subspecies paratuberculosis (MAP), indicating that sulfapyridine alone had virtually no inhibitory effect on MAP growth in culture, while 5-aminosalicylic acid did show dose-dependent inhibition nih.gov.
The mechanism of action involving competitive inhibition of DHPS remains the fundamental basis for sulfapyridine's antibacterial activity across susceptible bacterial strains. drugbank.comtoku-e.commdpi.com
Pharmacodynamics and Pharmacokinetics of Sulfapyridine Sodium
Distribution within Biological Systems
Sulfapyridine (B1682706), as a sulfonamide, exhibits widespread distribution in the body.
Sulfonamides, including sulfapyridine, are generally well distributed throughout the body msc-mu.com. High levels of these compounds can be achieved in various bodily fluids, such as pleural, peritoneal, synovial, and ocular fluids msc-mu.comnih.govslideshare.netdrugbank.comnih.gov. Concentrations in these fluids can approach 80% of serum levels msc-mu.com.
Sulfonamides are known to enter the cerebrospinal fluid (CSF) msc-mu.com. Although no longer typically used for the treatment of meningitis, sulfonamides can achieve high CSF levels during meningeal infections nih.govdrugbank.com. Some historical accounts note the use of sulfapyridine sodium for pneumonia, although it was considered less efficient in cases of bacteremia, possibly due to slower absorption jameslindlibrary.org.
Distribution in Pleural, Peritoneal, Synovial, and Ocular Fluids
Metabolic Pathways of Sulfapyridine
Sulfapyridine undergoes significant metabolic processing in the body.
Sulfapyridine is metabolized in the liver msc-mu.comhres.canih.gov. Hepatic metabolism is a primary route for the biotransformation of absorbed sulfapyridine nih.gov.
Sulfapyridine undergoes various metabolic transformations, including acetylation and hydroxylation hres.canih.gov. Key metabolites formed include 5-hydroxysulfapyridine and N-acetyl-5-hydroxy sulfapyridine nih.govnih.govdrugbank.comscribd.commolaid.comiarc.fr. Acetylsulfapyridine (N4-acetylsulfapyridine) is also a principal metabolite hres.canih.govdrugbank.comscribd.comiarc.frnih.gov. The rate of metabolism of sulfapyridine, particularly acetylation, can exhibit inter-individual variation depending on acetylator phenotype nih.govnih.gov.
Sulfapyridine is a significant metabolite produced from the breakdown of sulfasalazine (B1682708) wikipedia.orgmims.comhres.canih.govnih.govdrugbank.comscribd.commolaid.comiarc.frnih.govnih.govpfizermedicalinformation.comsps.nhs.uk. Sulfasalazine, an azo compound of sulfapyridine and 5-aminosalicylic acid, is primarily cleaved by intestinal bacteria in the colon, releasing sulfapyridine and 5-aminosalicylic acid wikipedia.orgmims.comnih.govdrugbank.comnih.govpfizermedicalinformation.com. A smaller portion of sulfasalazine is absorbed as the parent drug and may be metabolized in the liver to the same products drugbank.comscribd.com. Sulfapyridine is relatively well absorbed from the intestine after this cleavage drugbank.compfizermedicalinformation.com.
Role as a Metabolite of Sulfasalazine
Genetic Control of N-acetylation
N-acetylation is a significant metabolic pathway for sulfapyridine in the liver. nih.govdrugbank.com This process is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which exhibits genetic polymorphism in humans. jst.go.jpnih.govtandfonline.comnih.govnih.govtandfonline.com This genetic variability leads to different acetylator phenotypes: rapid, intermediate, and slow acetylators. jst.go.jpnih.govtandfonline.comnih.govnih.govkarger.com The rate of metabolism of sulfapyridine to its primary metabolite, N4-acetylsulfapyridine (AcSP), is dependent on the individual's NAT2 acetylator phenotype. drugbank.comnih.govhiv-druginteractions.org
Studies have shown a strong correlation between NAT2 genotypes and the pharmacokinetics of sulfapyridine and AcSP. jst.go.jpnih.gov Slow acetylators, who carry two variant NAT2 alleles, have significantly reduced metabolism of sulfapyridine compared to intermediate and rapid acetylators. nih.gov This results in higher plasma concentrations and a longer elimination half-life of sulfapyridine in slow acetylators. nih.govdrugbank.comnih.gov Conversely, rapid acetylators, with wild-type NAT2 alleles, exhibit faster acetylation and lower sulfapyridine plasma levels. nih.govkarger.com The molar ratio of AcSP to sulfapyridine in serum and urine has been shown to correlate with NAT2 genotype, tending to decrease in individuals with genotypes associated with slower acetylation. nih.govnih.gov
Excretion and Elimination Kinetics
Following absorption, sulfapyridine undergoes further metabolism, primarily in the liver, through hydroxylation and N-acetylation, followed by glucuronidation. nih.govdrugbank.comkarger.com These metabolic processes result in the formation of several metabolites, including N4-acetylsulfapyridine, 5'-hydroxysulfapyridine, and N4-acetyl-5'-hydroxysulfapyridine, which are subsequently conjugated with glucuronic acid. nih.govdrugbank.comkarger.com
Urinary Elimination of Free and Conjugated Metabolites
Absorbed sulfapyridine and its metabolites are primarily eliminated from the body via the urine. nih.govdrugbank.comhiv-druginteractions.org The urinary excretion includes free sulfapyridine, N4-acetylsulfapyridine, and their hydroxylated and glucuronidated conjugates. nih.govdrugbank.comkarger.comhiv-druginteractions.org The majority of the absorbed sulfapyridine is recovered from urine. sci-hub.se
Studies on the elimination of sulfapyridine and its metabolites in urine have provided quantitative data on the proportions of different compounds excreted. For example, in a "fast" acetylator, the renal excretion of parent sulfapyridine and N4-acetylsulfapyridine accounted for a notable percentage of the dose, while hydroxylation and glucuronidation completed the mass balance. karger.com
Table: Renal Excretion in a "Fast" Acetylator karger.com
| Compound | Percentage of Dose Excreted in Urine |
| Sulfapyridine (Parent Drug) | 7% |
| N4-acetylsulfapyridine | 17% |
| SOHgluc (Glucuronidated 5-hydroxysulfapyridine) | 18% |
| N4OHgluc (Glucuronidated N4-acetyl-5'-hydroxysulfapyridine) | 50% |
| Total Accounted For | 92% |
In "slow" acetylators, the renal excretion of the parent drug and the N4-acetyl metabolite accounts for a different percentage of the dose, with hydroxylation completing the mass balance to a higher percentage. karger.com
The elimination half-life of sulfapyridine is influenced by the acetylator phenotype, being approximately 10.4 hours in fast acetylators and 14.8 hours in slow acetylators. drugbank.com The renal clearance of sulfapyridine varies, while the renal clearance of its metabolites, particularly N4-acetylsulfapyridine, is generally higher. karger.com
Influence of pH on Solubility and Crystallization Risk in Urinary Tract
The water solubility of sulfapyridine is highly dependent on pH. wikipedia.orgiiab.meebi.ac.ukebi.ac.uk This pH-dependent solubility is a critical factor influencing the risk of crystallization within the urinary tract, specifically in the bladder or urethra. wikipedia.orgiiab.meebi.ac.ukebi.ac.uk At lower, more acidic urinary pH levels, the solubility of sulfapyridine and its acetylated metabolite, N4-acetylsulfapyridine, decreases significantly. karger.comacademie-sciences.fr This reduced solubility can lead to the formation of crystals (crystalluria), which may potentially cause pain or blockage in the urinary tract. wikipedia.orgiiab.meebi.ac.ukebi.ac.ukacademie-sciences.frnih.govkarger.com
Table: Influence of pH on Solubility karger.com
| Compound | Solubility at 25 °C (mg/L) at pH 5.5 | Solubility at 25 °C (mg/L) at pH 7.0 |
| Sulfapyridine | 120 | 200 |
| N4-acetylsulfapyridine | 313 | 440 |
The risk of crystallization is particularly associated with the N-acetylated derivatives of sulfasalazine metabolites, which are primarily eliminated in the urine and have low solubility. academie-sciences.fr Maintaining an alkaline urine pH can increase the solubility of these compounds and help mitigate the risk of crystalluria.
Immunomodulatory and Anti Inflammatory Properties of Sulfapyridine
Inhibition of Inflammatory Mediators
The anti-inflammatory actions of sulfapyridine (B1682706) involve the modulation of key components of the inflammatory cascade.
Modulation of Cytokine Release (e.g., IL-1, IL-2, IL-6, IL-12, TNF-α)
Sulfapyridine has been reported to modulate cytokine secretion frontiersin.org. Studies indicate that sulfapyridine can inhibit the secretion of inflammatory chemokines, including interleukin-8 (IL-8), growth-related gene product-α, and monocyte chemotactic protein-1 nih.gov. While research on the effects of sulfasalazine (B1682708) and its metabolites on various cytokines is ongoing, some findings suggest that the parent drug sulfasalazine may have a more pronounced effect on certain pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 in mononuclear cells compared to its metabolites alone in some contexts nih.govnih.gov. The impact of sulfapyridine specifically on IL-1, IL-2, IL-6, IL-12, and TNF-α levels has been investigated, often within the context of sulfasalazine metabolism nih.govresearchgate.net.
Impact on IgM and IgG Production
Research suggests that sulfasalazine and its metabolites, including sulfapyridine and 5-aminosalicylic acid, can inhibit B cell function and suppress the production of immunoglobulin M (IgM) and immunoglobulin G (IgG) nih.gov. However, some in vitro studies comparing sulfasalazine to its metabolites have indicated that sulfasalazine itself may be primarily responsible for depressing pokeweed mitogen-induced immunoglobulin synthesis by peripheral blood lymphocytes, with sulfapyridine and 5-ASA showing less or no inhibitory effect at the concentrations tested nih.gov. This suggests that while sulfapyridine is a metabolite present when these effects are observed with sulfasalazine, its direct impact on IgM and IgG production might be less significant than that of the parent compound in certain experimental settings nih.gov.
Inhibition of Leukotrienes and Prostaglandins (B1171923) by Cyclooxygenase and Lipoxygenase Pathways
Sulfapyridine, as a metabolite of sulfasalazine, is implicated in the inhibition of leukotriene and prostaglandin (B15479496) synthesis by affecting cyclooxygenase (COX) and lipoxygenase (LOX) pathways patsnap.comdrugbank.comresearchgate.net. Studies have shown that sulfasalazine and its metabolites can block these pathways, impacting the production of inflammatory mediators drugbank.com. While sulfasalazine has been described as a relatively weak inhibitor of the COX enzyme, it is a potent inhibitor of 15-prostaglandin dehydrogenase, an enzyme involved in prostaglandin metabolism hres.ca. On the lipoxygenase side, sulfasalazine has been shown to inhibit enzymes like 5-LO and LTC4 synthetase hres.ca. Specific studies on sulfapyridine's direct effects on these pathways suggest it may selectively inhibit certain prostaglandins, such as prostaglandin E2 and prostacyclin I2, although potentially with a different spectrum of activity compared to sulfasalazine researchgate.net.
Scavenging of Peroxyl Radicals (Oxygen Radical Absorbance Capacity)
Sulfapyridine has demonstrated the ability to scavenge peroxyl radicals in an oxygen radical absorbance capacity (ORAC) assay caymanchem.comcaymanchem.com. However, comparative studies evaluating the radical scavenging activities of sulfasalazine, 5-ASA, and sulfapyridine against various reactive oxygen and nitrogen species have indicated that sulfapyridine may be less effective as a scavenger in several assays compared to 5-ASA tandfonline.comup.pt. While sulfapyridine showed some activity, particularly in scavenging peroxynitrite in the presence of bicarbonate, 5-ASA generally exhibited more potent radical scavenging effects tandfonline.comup.pt.
Inhibition of Superoxide (B77818) Production and Granulocyte Functions
Sulfasalazine is known to inhibit granulocyte functions, including superoxide production, degranulation, chemotaxis, and migration hres.caabdominalkey.com. Research investigating the effects of sulfasalazine and sulfapyridine on neutrophil superoxide production has shown that both compounds can inhibit the production of superoxide elicited by certain stimuli, and this effect appears to be linked to the inhibition of intracellular calcium increase nih.gov. However, a comparative study on neutrophil degranulation and superoxide production noted that while sulfasalazine was inhibitory, sulfapyridine had little effect on these functions, suggesting that the azo linkage in the parent sulfasalazine molecule might be important for these specific inhibitory actions nih.gov. Sulfapyridine has also been reported to selectively inhibit neutrophil chemotaxis in response to specific stimuli aai.org.
Effects on Cellular Immune Responses
Research has explored the impact of sulfapyridine and its parent compound, sulfasalazine, on cellular components of the immune system, including lymphocytes and pathways involved in inflammation.
Studies have examined the effects of sulfapyridine on the viability and programmed cell death (apoptosis) of T-lymphocytes. In one investigation, sulfapyridine did not inhibit or induce apoptosis in T-lymphocytes at concentrations up to 5 mM. toku-e.com However, research on sulfasalazine, which is metabolized into sulfapyridine and 5-aminosalicylic acid, has indicated that sulfasalazine can induce apoptosis in human T-lymphocytes, including a human T-leukemia cell line (Jurkat cells) and primary human peripheral blood T-lymphocytes. nih.govnih.gov This sulfasalazine-induced apoptosis was found to be mediated by the mitochondrio-nuclear translocation of apoptosis-inducing factor (AIF) and appeared to occur independently of caspase activity. nih.govnih.gov The differential effects observed between sulfapyridine and sulfasalazine on T-lymphocyte apoptosis suggest that either the 5-aminosalicylic acid component or the combined structure of sulfasalazine may play a significant role in this specific mechanism.
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Canonical inflammasomes include those assembled by NLRP1, NLRP3, NLRC4, AIM2, and Pyrin. nih.govresearchgate.netmdpi.comfrontiersin.org
Research involving sulfasalazine has indicated an immunomodulatory effect on inflammasome activation. Cells treated with sulfasalazine exhibited decreased IL-1β production following stimulation of inflammasomes and Toll-like receptors (TLRs). nih.govresearchgate.net This suggests that sulfasalazine, and potentially its metabolites like sulfapyridine, can influence the activation of these key inflammatory pathways. While the direct effect of sulfapyridine sodium specifically on the activation of each individual inflammasome (NLRP1, NLRP3, NLRC4, AIM2, Pyrin) requires further direct investigation, the findings with sulfasalazine highlight a potential area of impact for sulfapyridine.
The expression of genes encoding inflammasome components and related cytokines is tightly regulated, often at the transcriptional level, with transcription factors like NF-κB playing a significant role. mdpi.commonterosatx.com Studies on sulfasalazine have shown that it can regulate the expression of inflammasome-related genes. nih.govresearchgate.net This regulation contributes to the observed decrease in pro-inflammatory cytokine production. While sulfapyridine is a major metabolite of sulfasalazine, the extent to which this compound directly influences the transcriptional or post-transcriptional regulation of specific inflammasome genes (NLRP1, NLRP3, NLRC4, AIM2, Pyrin) warrants further dedicated research.
Regulation of Inflammasome-Related Gene Expression
Application in Immunodeficiency and Inflammation Research
Sulfapyridine has been utilized in research contexts to study inflammation and immunodeficiency. Its anti-inflammatory properties make it a relevant compound for investigating the mechanisms underlying various inflammatory conditions. toku-e.comcalpaclab.comcalpaclab.com As a component and metabolite of sulfasalazine, a drug used in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, sulfapyridine plays a role in the therapeutic effects observed in these conditions. frontiersin.orgnih.gov Research involving sulfapyridine contributes to a better understanding of inflammatory pathways and potential therapeutic targets in immunodeficiency and inflammatory disorders. toku-e.comcalpaclab.comcalpaclab.comtoku-e.com
Therapeutic Research Applications of Sulfapyridine Sodium
Past and Current Research in Dermatological Conditions
Sulfapyridine (B1682706) has been studied for its effects on various blistering and inflammatory skin diseases.
Dermatitis Herpetiformis
Dermatitis Herpetiformis (DH), also known as Duhring-Brocq dermatitis, is a chronic, recurrent skin disorder strongly associated with gluten hypersensitivity. nih.govscielo.br It is characterized by intensely itchy papulovesicular lesions, typically on the elbows, knees, and buttocks. nih.govscielo.br Historically, sulfapyridine was recognized for its effectiveness in managing the skin lesions of DH. nih.govscielo.br While dapsone (B1669823) is now considered the primary treatment for DH, sulfapyridine has been used as an alternative for patients who cannot tolerate dapsone. researchgate.net Studies have indicated that a gluten-free diet, in conjunction with medication like sulfapyridine or dapsone, can reduce the required drug dosage for controlling skin lesions. nih.gov
Benign Mucous Membrane Pemphigoid
Benign Mucous Membrane Pemphigoid (MMP), also referred to as cicatricial pemphigoid, is a rare autoimmune blistering condition that predominantly affects the mucous membranes, potentially leading to scarring. nih.govskinhealthinfo.org.uk While systemic corticosteroids and immunosuppressants are often employed, earlier studies explored the use of sulfapyridine and dapsone in treating pemphigoid diseases. nih.govcochranelibrary.com Research, including a prospective clinical trial, has investigated sulfapyridine for its effectiveness in treating ocular MMP, a severe form affecting the eyes. nih.gov In one study involving patients with moderate or marked conjunctival inflammation due to ocular cicatricial pemphigoid, sulfapyridine was found to be clinically effective in a percentage of patients, showing a reduction in inflammation within a few months. nih.gov
Pyoderma Gangrenosum
Pyoderma Gangrenosum (PG) is an uncommon, ulcerative cutaneous condition characterized by painful, rapidly enlarging ulcers with undermined borders. ijdvl.commedcomhk.commedicaljournals.se It is considered a neutrophilic dermatosis and is frequently associated with systemic diseases. ijdvl.commedcomhk.comscholaris.ca Sulfapyridine, as a metabolite of sulfasalazine (B1682708), has been used with reported success in managing PG, including in some cases that did not respond to sulfasalazine. ijdvl.comscholaris.cabioline.org.br The exact mechanism by which sulfonamides and sulfones are effective in PG is not fully understood but is thought to involve anti-inflammatory and possibly immunosuppressive actions. ijdvl.com
Linear IgA Disease
Linear IgA Disease (LAD), also known as linear IgA bullous dermatosis (LABD), is a rare autoimmune blistering disorder characterized by linear deposits of IgA antibodies along the basement membrane zone of the skin. medscape.comjcadonline.commdpi.com It can affect both children and adults. jcadonline.comresearchgate.net Dapsone is typically the first-line treatment for LAD, with most patients responding well. medscape.comjcadonline.com Sulfapyridine has been reported as an alternative therapeutic option for LAD, particularly in cases where dapsone is not tolerated or available. medscape.comjcadonline.commdpi.com Some clinicians have favored sulfapyridine due to a potentially lower incidence of certain adverse effects compared to dapsone. medscape.com Sulfasalazine, which is metabolized to sulfapyridine, has also been reported as a successful treatment option for LAD. mdpi.comresearchgate.netresearchgate.net
Research in Autoimmune and Inflammatory Diseases
Beyond dermatological conditions, Sulfapyridine sodium has been explored in the context of systemic autoimmune and inflammatory disorders, notably rheumatoid arthritis.
Rheumatoid Arthritis
Rheumatoid Arthritis (RA) is a chronic autoimmune disease marked by inflammation of the joints. consensus.app Sulfasalazine, which is metabolized into sulfapyridine and 5-aminosalicylic acid, is a well-established disease-modifying antirheumatic drug (DMARD) used in the treatment of RA. drugbank.comresearchgate.net While the precise contribution of sulfapyridine to sulfasalazine's efficacy in RA is not fully elucidated, it is considered one of the active components. drugbank.com Clinical trials and meta-analyses have demonstrated that sulfasalazine is associated with statistically significant improvements in various measures of RA disease activity compared to placebo, including reductions in swollen and tender joints, morning stiffness duration, and pain. researchgate.netnih.govresearchgate.net Research has also explored novel delivery systems for sulfapyridine, such as nano-vesicular formulations, to potentially enhance its anti-arthritic effects and improve its therapeutic profile in RA models. researchgate.net Studies comparing sulfasalazine to other DMARDs have shown broadly similar efficacy. researchgate.netnih.gov
Summary of Research Findings in Rheumatoid Arthritis (Sulfasalazine, containing Sulfapyridine)
| Study Type | Comparison Group | Key Findings (vs. Comparison) | Source Index |
| Randomized, Double-Blind Trial | Placebo | Significant improvements in swollen/tender joints, Ritchie articular index, and ESR. researchgate.net Confirmed in meta-analysis. nih.govresearchgate.net | nih.govresearchgate.net |
| Meta-analysis of 15 Trials | Placebo | Superior for improvement in ESR, morning stiffness, pain VAS, articular index, swollen joints, painful joints, patient global assessment. nih.gov | nih.gov |
| Meta-analysis of 15 Trials | Hydroxychloroquine (B89500) | Tendency for fewer lack of efficacy dropouts and improved ESR and morning stiffness duration. nih.gov | nih.gov |
| Meta-analysis of 15 Trials | Gold Sodium Thiomalate | Significantly fewer adverse drug reaction dropouts; more patients tended to complete treatment. nih.gov | nih.gov |
Interactive Table: Efficacy Measures in Rheumatoid Arthritis (Sulfasalazine vs. Placebo)
Ulcerative Colitis
Sulfasalazine, which is metabolized into sulfapyridine and 5-ASA, has been used for decades in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis (UC). hres.cahres.ca The anti-inflammatory effects of sulfasalazine appear to alleviate acute symptoms such as diarrhea, gut inflammation, mucosal edema, and bleeding in clinical cases of IBD. hres.cahres.ca The long-term protective effects may be linked to the immunosuppressive properties of the drug. hres.cahres.ca
Studies comparing the effects of sulfasalazine and its metabolites on intestinal water and electrolyte transfer in rat models of UC have been conducted. In one study, sulfasalazine, 5-aminosalicylic acid, and sulfapyridine at concentrations up to 400 mg% showed no effect on water and electrolyte transfer in healthy intestinal mucosa. karger.com Research utilizing rectal administration of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid in UC studies has suggested that the major therapeutic action may reside in the 5-aminosalicylic acid moiety. drugbank.com However, the precise mechanism of sulfasalazine's action in UC is not fully determined, though it is proposed that sulfasalazine delivers sulfapyridine and 5-ASA to the colon at higher concentrations than administering the metabolites alone. medcentral.com The therapeutic effect could stem from the antibacterial action of sulfapyridine and/or the topical anti-inflammatory action of 5-aminosalicylic acid. medcentral.com
A study investigating the effects of sulfasalazine in a rat model of DSS-induced UC observed that sulfasalazine significantly decreased the release of inflammatory markers such as LRG, MPO, and TNF-α, and the expression of HMGB1, NF-κB, and MMP3. innovareacademics.in It also significantly increased colonic cAMP levels. innovareacademics.in These findings suggest a protective effect of sulfasalazine on IBD, promoting mucosal healing. innovareacademics.in
Research on the acetylation polymorphism of sulfapyridine in patients with UC and Crohn's disease has shown that sulfapyridine shares the same acetylation polymorphism as sulfadimidine. nih.gov The acetylation capability of patients remained constant regardless of the dose or disease state. nih.gov
Crohn's Disease
Sulfasalazine has also been investigated for its benefits in patients with Crohn's disease (CD). drugbank.com While research has shown it to be beneficial, a meta-analysis of 19 randomized controlled trials indicated that sulfasalazine was superior to placebo in inducing remission, but lacked supported evidence of mucosal healing, leading to it not being FDA-recommended for CD treatment. drugbank.com
Similar to UC, studies on the acetylation polymorphism of sulfapyridine have included patients with Crohn's disease, revealing the shared acetylation polymorphism with sulfadimidine. nih.gov
Systemic Lupus Erythematosus (SLE)
The development of systemic lupus erythematosus (SLE) or SLE-like disease has been reported in some cases during sulfasalazine treatment in patients with rheumatoid arthritis. oup.com This has been shown to be associated with HLA haplotype and acetylator genotype. oup.com Sulfasalazine-related lupus symptoms have been defined as the onset of clinical symptoms consistent with SLE in conjunction with positive antinuclear antibodies (ANA) and/or the development of anti-dsDNA during treatment. oup.com Clinical features evaluated in studies include skin manifestations, oral ulcers, photosensitivity, serositis, and neurological manifestations. oup.com Laboratory analyses may show cytopenia, hematuria, and/or proteinuria. oup.com
Research suggests that the immunomodulation associated with sulfasalazine treatment may contribute to the development of lupus-related reactions in genetically predisposed individuals. oup.com One study evaluating sulfasalazine in chronic lupus erythematosus observed complete and partial responses in a cohort of patients, with some maintaining a complete response for several years. researchgate.net The study noted that most complete responders were rapid acetylators, while a majority of those who did not respond were slow acetylators. researchgate.net Adverse effects were observed, primarily in the first few months of treatment. researchgate.net
Potential in Psoriasis and Alopecia Areata
Sulfasalazine has been used off-label for various dermatological conditions, including psoriasis and alopecia areata, owing to its immunomodulatory, anti-inflammatory, and antiproliferative properties. nih.govresearchgate.net
The efficacy of sulfasalazine in plaque psoriasis has been explored in studies. In an 8-week double-blind trial for moderate-to-severe psoriasis, a greater proportion of patients receiving the active drug showed moderate improvement compared to placebo. dermnetnz.org Sulfasalazine may be considered an oral treatment option for psoriasis patients who are not suitable for other therapies like methotrexate (B535133), acitretin, or phototherapy. dermnetnz.org
For alopecia areata, sulfasalazine has been used in treatment. dermnetnz.org A retrospective chart review showed that a percentage of patients treated with sulfasalazine achieved cosmetically acceptable hair regrowth. dermnetnz.org Open-label studies involving patients with severe recalcitrant alopecia unresponsive to other treatments have reported complete and partial hair regrowth after sulfasalazine therapy. dermnetnz.org One study involving patients with recalcitrant or severe alopecia areata noted a percentage of patients achieving complete hair regrowth after treatment. ijdvl.com Another study, however, reported that sulfasalazine was not effective in managing severe alopecia areata, highlighting differing results in the literature. researchgate.net
Spondyloarthropathy and Reiter's Syndrome
Sulfasalazine is increasingly used for rheumatologic disorders when NSAIDs are insufficient. jwatch.org It has been assessed for efficacy in patients with active spondyloarthropathies, including ankylosing spondylitis, psoriatic arthritis, and reactive arthritis (Reiter's syndrome). jwatch.org
A prospective observational study in patients with ankylosing spondylitis treated with sulfasalazine observed statistically significant reductions in mean ESR and CRP values after six months. researchgate.net The study also noted significant reductions in disease activity scores (ASDAS, BASDAI) and functional index scores (BASFI). researchgate.net
Investigational Uses and Emerging Research Areas
Research continues to explore additional potential applications for this compound or its parent compound, sulfasalazine, in various disease contexts.
Anticancer and Radiosensitizing Agents
Novel quinazoline (B50416) derivatives bearing a sulfapyridine moiety have been investigated as potential anticancer and radiosensitizing agents. toku-e.com Similarly, research has explored the synthesis of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives containing sulfonamide moieties, including those related to sulfapyridine, for their antitumor activity. researchgate.net Studies have screened these synthesized compounds for their efficacy against human tumor cell lines. researchgate.net Some compounds have shown potency against certain cancer cell lines, with research also investigating their synergistic effect with radiation. researchgate.net
HIV-1 Infection and Inflammatory Process Modulation
Research has investigated the potential of compounds related to sulfapyridine, such as sulfasalazine (which is metabolized into sulfapyridine and 5-aminosalicylic acid), in modulating the inflammatory processes associated with HIV-1 infection. HIV-1 infection is known to induce chronic inflammation and immune activation, even in individuals receiving antiretroviral therapy. nih.govnih.gov This persistent inflammation contributes to non-AIDS-related comorbidities. nih.gov
Studies have explored the effects of sulfasalazine on inflammasomes and Toll-like receptors (TLRs) in peripheral blood mononuclear cells (PBMCs) from individuals with HIV and healthy donors. Inflammasomes are molecular complexes involved in the inflammatory response, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Research indicated that cells treated with sulfasalazine showed decreased IL-1β production after stimulation of inflammasomes and TLRs. nih.gov Additionally, sulfasalazine appeared to regulate inflammasome-related genes in cells from both people with HIV and healthy individuals. nih.gov These findings suggest that sulfasalazine, and by extension its metabolite sulfapyridine, may have an immunomodulatory effect on inflammasome and TLR activation, which could be relevant in the context of HIV-associated inflammation. nih.gov
While direct research specifically on this compound's impact on HIV-1 replication was not prominently found, its role as a metabolite of sulfasalazine in modulating inflammation provides a basis for understanding its potential indirect effects on the inflammatory component of HIV-1 infection. The complex interplay between HIV-1, the immune system, and chronic inflammation remains an active area of research, with investigations into various immunomodulatory agents. mdpi.compasteur.frirsicaixa.es
Veterinary Medicine Applications
Sulfapyridine has established applications in veterinary medicine. wikipedia.orgebi.ac.uk It is recognized as an antibacterial agent and has been used to control systemic infections in animals. ebi.ac.uknih.gov
Research in veterinary medicine has explored the efficacy of sulfonamides, including sulfapyridine, against various pathogens. For instance, studies have evaluated the effectiveness of different sulfonamides against Toxoplasma gondii in murine models. While sulfachloropyrazine-sodium showed significant efficacy in one study, highlighting the importance of selecting appropriate treatment protocols, sulfapyridine's general use in veterinary medicine for controlling systemic infections due to its cost-effectiveness and relatively high efficiency has been noted. nih.gov
Sulfapyridine's mechanism of action as a sulfonamide involves inhibiting folic acid synthesis in bacteria by acting as a competitive inhibitor of dihydropteroate (B1496061) synthetase. calpaclab.com This mechanism contributes to its antibacterial properties utilized in veterinary settings. Although its use in human medicine has declined due to issues like water solubility and potential for crystallization, and risks of agranulocytosis, its application in veterinary medicine persists. wikipedia.orgebi.ac.uk
Research also touches upon the environmental fate of veterinary antibiotics like sulfapyridine, examining their adsorption to soil particles, which can affect their bioavailability and potential environmental impact. researchgate.net Factors such as soil organic matter content and pH influence the adsorption of sulfapyridine in soil. researchgate.net
Summary of Research Findings
| Application Area | Key Findings | Relevant Compound(s) |
| HIV-1 Infection/Inflammation | Sulfasalazine (metabolized to sulfapyridine) modulates inflammasome and TLR activation, reducing IL-1β production in PBMCs. nih.gov | Sulfapyridine (via SSZ) |
| Veterinary Medicine | Used as an antibacterial agent for systemic infections. ebi.ac.uknih.gov Inhibits folic acid synthesis in bacteria. calpaclab.com Adsorption in soil studied. researchgate.net | Sulfapyridine, this compound |
Drug Interactions and Pharmacological Considerations
Interactions Affecting Metabolism and Efficacy
Sulfapyridine (B1682706) sodium may influence the metabolic pathways of other drugs, potentially leading to altered plasma concentrations and modified therapeutic effects.
Certain drugs may experience decreased metabolic breakdown when co-administered with sulfapyridine. This can result in elevated systemic exposure to these co-administered agents. Examples of drugs whose metabolism may be decreased include Capecitabine and Carvedilol when combined with Sulfapyridine. drugbank.com While the precise mechanisms by which sulfapyridine sodium exerts these effects on the metabolism of agents such as Cannabidiol, Dextromethorphan, Diazepam, and Diclofenac (B195802) are not extensively detailed in the available information, alterations in cytochrome P450 enzyme activity or other metabolic pathways could be contributing factors. Capecitabine is a prodrug that is enzymatically converted to its active form, fluorouracil, with dihydropyrimidine (B8664642) dehydrogenase (DPD) playing a key role in its metabolism guidetopharmacology.org. Carvedilol is metabolized by CYP2D6 and other enzymes mayoclinic.org. Diazepam is primarily metabolized by CYP2C19 and CYP3A4 mims.com. Diclofenac is a substrate of CYP2C9 fishersci.ca. Cannabidiol is metabolized by CYP and UGT enzymes fishersci.ca. Further research is needed to elucidate the specific impact of this compound on the metabolic enzymes responsible for the clearance of these compounds.
Interactions between sulfonamide antibiotics and insulin (B600854) have been noted, suggesting a potential impact on blood glucose monitoring and the management of diabetes medscape.com. While specific details regarding this compound's direct impact on insulin action or the accuracy of blood glucose monitoring were not extensively found, the broader class of sulfonamides can influence glucose metabolism. Concomitant use of insulin and sulfonamide antibiotics may necessitate adjustments in insulin dosage and increased monitoring of blood glucose levels medscape.com.
Increased Therapeutic Efficacy of Co-administered Drugs (e.g., Acarbose, Albiglutide, Alogliptin, Bexagliflozin, Bromocriptine)
Interactions Leading to Increased Toxicity
Co-administration of this compound with certain drugs can elevate the risk of toxicities.
The co-administration of sulfapyridine with certain agents can increase the risk of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen delivery to tissues. An increased risk of methemoglobinemia has been noted when Celecoxib and Chloroquine are combined with Sulfapyridine. drugbank.com Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor nih.gov. Chloroquine is an antimalarial and antirheumatic drug nih.gov. While Acetaminophen and Lidocaine are also listed as potentially increasing this risk nih.gov, detailed mechanisms specific to this compound and these interactions were not extensively available. Methemoglobinemia can be induced by various drugs, particularly those that cause oxidative stress. The combination of sulfapyridine with agents possessing similar oxidative properties or affecting pathways involved in red blood cell integrity could contribute to this increased risk.
Analytical Methodologies for Sulfapyridine Sodium
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis of sulfapyridine (B1682706) sodium, providing the necessary separation power to isolate the analyte from potential interferents in a sample.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC is a widely used technique for the determination of sulfapyridine, often coupled with UV detection jfda-online.comtandfonline.com. Methods have been developed for the analysis of sulfapyridine in various sample types, including tablets and biological fluids like serum and plasma jfda-online.comtandfonline.comscialert.net.
Research has explored the use of molecularly imprinted polymers (MIPs) as stationary phases in HPLC for the selective recognition and determination of sulfapyridine. In one study, an HPLC method with UV detection at 272 nm was developed using a MIP column, demonstrating retention times of approximately 8.24 minutes for sulfapyridine jfda-online.com. The mobile phase involved a mixture of sodium phosphate (B84403) solution (pH adjusted) and acetonitrile (B52724) jfda-online.com.
Another HPLC method for the simultaneous determination of sulfapyridine and paracetamol in serum utilized a C18 column and a mobile phase of 1.9% tetrahydrofuran (B95107) in 0.01 M sodium acetate (B1210297) buffer (pH 4.5) with UV detection at 254 nm. This method achieved a detection limit of approximately 0.1 µg/mL for sulfapyridine tandfonline.com. A similar method for plasma analysis used a mobile phase of 1.8% tetrahydrofuran in 0.01 M sodium acetate buffer (pH 4.5) and achieved a detection limit of 0.18 µg/mL for sulfapyridine scialert.net.
UHPLC, an advanced form of HPLC, offers improved speed, sensitivity, and resolution thermofisher.comnih.gov. UHPLC-MS/MS methods have been developed for the simultaneous determination of multiple sulfonamides, including sulfapyridine, in various matrices like environmental water and soil nih.govresearchgate.net. These methods often utilize C18 columns and mobile phases consisting of solvents like acetonitrile and water with acidic modifiers such as formic acid nih.govresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly LC-MS/MS, is a powerful technique for the sensitive and selective determination of sulfapyridine, especially in complex matrices where high sensitivity and confirmation are required mdpi.comnih.gov. LC-MS/MS methods are frequently used for the analysis of sulfonamide residues in food products and environmental samples sciex.comusda.govresearchgate.netnih.gov.
A validated LC-MS/MS method was developed for the simultaneous quantitation of sulfasalazine (B1682708) and sulfapyridine in human placenta. This method employed an Agilent Poroshell EC-C18 column with gradient elution using mobile phases of water with 0.1% formic acid and a mixture of acetonitrile and methanol (B129727) with 0.1% formic acid. Detection was performed using a Shimadzu-8040 mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) researchgate.net. The assay was validated over a range of 30-30,000 ng/mL or 150-150,000 ng/g, showing good accuracy and precision researchgate.net.
LC-MS/MS methods for sulfonamides in tissues often involve sample extraction followed by analysis using reverse phase liquid chromatography coupled with tandem mass spectrometry. Quantitation is typically achieved by measuring the peak area or height of daughter ion fragments, and confirmation is done by analyzing the ratios of multiple daughter ions usda.goviaea.org.
Gas Chromatography (GC)
Gas chromatography (GC) can also be used for the analysis of sulfonamides, although it often requires derivatization to make the compounds volatile cabidigitallibrary.orgresearchgate.net. GC methods have been employed for the determination of sulfonamides in various sample types mdpi.comresearchgate.net. While the provided search results mention GC in the context of sulfonamide analysis in general, specific detailed methods for sulfapyridine sodium using GC were not extensively described mdpi.comresearchgate.netchromatographyonline.com. However, GC with flame ionization detection (FID) has been used for the determination of other compounds, providing insight into typical GC parameters like column temperature programs and flow rates turkjps.orgpnrjournal.com.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is another technique that has been applied for the analysis of sulfonamides, including sulfapyridine mdpi.comcabidigitallibrary.org. TLC methods can be used for screening and quantitative determination, often coupled with densitometry cabidigitallibrary.orgakjournals.com.
A TLC method for the determination of sulfonamides in chicken meat utilized silica (B1680970) normal phase plates and fluorescence detection at an excitation wavelength of 310 nm cabidigitallibrary.org. Sample preparation for TLC can involve liquid extraction and solid phase extraction for clean-up cabidigitallibrary.org. Another TLC-densitometric method for the simultaneous estimation of sulfadiazine (B1682646) sodium and trimethoprim (B1683648) in various matrices used silica gel 60 F254 plates and a mobile phase mixture of chloroform, toluene, ethanol, and glacial acetic acid. Densitometric analysis was performed at specific wavelengths for each compound researchgate.net.
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are crucial for the accurate analysis of this compound from various matrices, as they help to isolate the analyte and remove interfering substances mdpi.com.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the clean-up and enrichment of sulfapyridine and other sulfonamides from diverse sample matrices, including biological tissues, food products, and environmental water mdpi.comnih.govresearchgate.netcabidigitallibrary.orgnih.govresearchgate.netroyalsocietypublishing.org. SPE can significantly improve the sensitivity and selectivity of chromatographic methods by removing matrix components that could interfere with the analysis cabidigitallibrary.org.
Various SPE sorbents and procedures have been developed for sulfonamides. For instance, a method for sulfonamides in chicken meat utilized a silica normal phase SPE method cabidigitallibrary.org. Another study on sulfonamides in environmental water investigated mixed hemimicelles-based SPE using octadecyltrimethylammonium bromide (OTMABr) coated silica as the sorbent nih.gov.
In the LC-MS/MS analysis of sulfasalazine and sulfapyridine in human placenta, sample extraction involved both protein precipitation and solid phase extraction researchgate.net. Automated SPE systems coupled with UHPLC-MS/MS have also been developed for the determination of sulfonamides in environmental water, utilizing specific SPE cartridges and optimized elution solvents nih.gov. Pipette tip SPE based on novel adsorbents like graphene oxide/polypyrrole has also been explored for the extraction of sulfonamides from samples like milk and honey researchgate.net.
Sample preparation for tissue analysis of sulfonamides often involves steps like homogenization, extraction with organic solvents (e.g., ethyl acetate), and subsequent clean-up steps which may include SPE iaea.orgusda.gov. For sodium salts of sulfonamides, dissolution with a small amount of water before adding organic solvent may be necessary for standard preparation iaea.orgusda.gov.
Miniaturized Sample Preparation Approaches
Current trends in analytical method development for sulfonamides involve miniaturized sample preparation techniques researchgate.netuib.es. These approaches aim to reduce sample mass, minimize the volume of solvents used, and enable simultaneous extraction and pre-concentration of multiple analytes from a single sample researchgate.netuib.es. While the potential for miniaturization, particularly through techniques like 3D printing, is significant, its full exploitation for developing portable analytical methods that integrate both sample preparation and analysis is still evolving researchgate.net.
Various sample preparation techniques have been applied to sulfonamides, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), supported liquid membrane (SLM), molecularly imprinted polymer (MIP) extraction, pressurized liquid extraction (PLE), cloud point extraction (CPE), QuEChERS (quick, easy, cheap, effective, rugged, and safe), and matrix solid-phase dispersion (MSPD) researchgate.net. The focus is increasingly on miniaturizing these steps and enhancing their environmental safety researchgate.net.
QuEChERS, for instance, involves LLE using extraction solvents and salts, followed by SPE for cleanup researchgate.netnih.gov. A typical QuEChERS approach for sulfonamides in matrices like tilapia fillet involves homogenization with acetonitrile, vortexing, sonication, addition of anhydrous magnesium sulfate (B86663) and sodium acetate, centrifugation, and a cleanup step using primary secondary amine (PSA) and anhydrous magnesium sulfate nih.gov.
Solid-phase microextraction (SPME) is another miniaturized, solvent-free technique that integrates extraction, concentration, and cleanup into a single step, aligning with "Green Chemistry" principles researchgate.net. SPME involves the partitioning of analytes between the sample and a sorbent phase, with efficiency influenced by factors such as the type and thickness of the extraction phase, temperature, extraction time, ionic strength, sample pH, and stirring rate researchgate.net.
Spectroscopic Methods for Characterization
Spectroscopic methods play a crucial role in the characterization of this compound and its derivatives. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR) (including 1H NMR and 13C NMR), and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds involving sulfapyridine researchgate.netresearchgate.net.
For example, studies involving the synthesis of Schiff bases derived from sulfapyridine have utilized IR, 1H NMR, and 13C NMR spectroscopy for structural characterization researchgate.net. Similarly, the characterization of condensation products of sulfapyridine with acyl chlorides has been performed using FTIR and 1H NMR, along with elemental analysis researchgate.net. Mass spectrometry is also employed to provide molecular weight information and fragmentation patterns, aiding in structural elucidation researchgate.net.
Spectrophotometric methods have also been developed for the determination of sulfasalazine, a related sulfa drug composed of sulfapyridine and mesalamine . These methods often rely on the reaction of the drug with a reagent that produces a colored product measurable by spectrophotometry . For instance, a method for sulfasalazine involved reaction with sodium 1,2-naphthoquinone-4-sulfonate (NQS), with the product showing maximum absorption at 456 nm .
Validation of Analytical Methods (e.g., ICH Q2 (R1) Guidelines)
Validation of analytical methods is essential to ensure their accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness ich.org. The International Conference on Harmonisation (ICH) provides guidelines, such as ICH Q2(R1), on the validation of analytical procedures ich.orgcore.ac.ukthermofisher.comresearchgate.net.
According to ICH Q2(R1), validation of methods for assay and quantitative determination of impurities includes evaluating parameters like precision, accuracy, linearity, and specificity ich.org. Specificity assessment involves demonstrating the ability to unequivocally assess the analyte in the presence of components expected to be present, such as impurities, degradation products, or excipients ich.org. This can be done by analyzing samples spiked with these potential interfering substances ich.org.
Linearity is evaluated by obtaining test results that are directly proportional to the analyte concentration within a specified range ich.org. Precision is assessed at different levels, including repeatability (within a short interval under the same conditions) and intermediate precision (considering variations within the same laboratory, such as different days, analysts, or equipment) ich.org. Accuracy is determined by assessing the agreement between the test result and the accepted reference value ich.org.
For example, a validated HPLC method for sulfapyridine has been developed according to ICH Q2(R1) recommendations researchgate.net. This validation included assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, robustness, and system suitability researchgate.net. The linearity range for sulfapyridine in one such method was reported between 2 to 10 μg/mL, with an LOD of 0.115 μg/mL and an LOQ of 0.35 μg/mL researchgate.net. Forced degradation studies are also conducted as part of method validation to demonstrate the method's stability-indicating properties researchgate.net.
Chemical Synthesis and Derivatization Research
Synthesis of Sulfapyridine (B1682706) Sodium from Sulfapyridine
Sulfapyridine sodium is the sodium salt of sulfapyridine. The synthesis of sulfapyridine, the precursor to this compound, can be achieved through various methods. One approach involves starting with 2-aminopyridine (B139424) and para-acetylaminobenzene sulfonyl chloride. This reaction proceeds through a sulfamation step in an aqueous solution, followed by hydrolysis and acidification to yield sulfapyridine. google.com this compound can then be prepared from sulfapyridine. While specific detailed protocols for the direct synthesis of this compound from sulfapyridine were not extensively detailed in the search results, the formation of sodium salts of sulfonamides typically involves reacting the sulfonamide with a sodium base (such as sodium hydroxide) in a suitable solvent. One method for preparing sulfonamide sodium salts involves dissolving the sulfonamide in a small amount of distilled water and then bringing it to volume with acetone. usda.gov
Development of Sulfasalazine (B1682708) from Sulfapyridine and 5-Aminosalicylic Acid
Sulfasalazine is a significant compound derived from the coupling of sulfapyridine and 5-aminosalicylic acid (5-ASA). wikipedia.orgnih.govvin.commedcentral.complos.org It is considered a prodrug that is cleaved by intestinal bacteria into its two active metabolites: sulfapyridine and 5-ASA. wikipedia.orgmedcentral.compatsnap.comdrugbank.com
The synthesis of sulfasalazine typically involves a diazotization reaction of sulfapyridine followed by a coupling reaction with 5-aminosalicylic acid. One method describes the diazotization of sulfapyridine in an aqueous solution containing hydrochloric acid and sodium nitrite (B80452) to obtain a diazonium salt. google.com This diazonium salt is then coupled with salicylic (B10762653) acid (5-aminosalicylic acid) in a sodium hydroxide (B78521) aqueous solution to yield sulfasalazine. google.com Another reported method involves the reaction of 4-nitroso-sulfapyridine and 5-aminosalicylic acid in a methanol (B129727) and water mixture under acidic conditions. google.compatsnap.com The reaction temperature for this coupling can range from 45-55 °C, followed by cooling for crystallization. google.com
Various conditions and reactant ratios have been explored to optimize the yield and purity of sulfasalazine synthesis. For instance, in the reaction of 4-nitroso-sulfapyridine with 5-aminosalicylic acid, a molar ratio of 4-nitroso-sulfapyridine to 5-aminosalicylic acid between 1:0.5 to 1.5 has been explored. google.com The use of methanol and water as solvents, often in a 1:5 volume ratio, is also reported. google.com
Data regarding the yield and purity from different synthesis methods highlight the ongoing efforts to improve the production of sulfasalazine.
Table 1: Reported Yields and Purity in Sulfasalazine Synthesis
| Starting Materials | Reaction Conditions | Reported Yield (%) | Reported Purity (%) | Source |
| Sulfapyridine, HCl, NaNO₂, Salicylic Acid, NaOH | Diazotization in aqueous HCl/NaNO₂, Coupling in aqueous NaOH. Varied temperatures and reactant ratios. | 66.1 - 94.6 | 97.0 - 99.6 | google.comgoogle.com |
| 4-Nitroso-sulfapyridine, 5-Aminosalicylic Acid | Methanol/Water, Acidic condition, 45-55°C, then cooling to 0°C. Molar ratio 1:0.5-1.5. | 46.3 - 92.5 | Not specified | google.compatsnap.com |
These findings indicate that the diazotization-coupling route generally provides higher yields and purity compared to methods involving 4-nitroso-sulfapyridine.
Synthesis of Novel Derivatives Bearing Sulfapyridine Moiety
The sulfapyridine moiety serves as a valuable scaffold for the synthesis of novel compounds with diverse potential applications. Research in this area focuses on incorporating the sulfapyridine structure into new molecular architectures to explore altered or enhanced biological activities.
Quinazoline (B50416) Derivatives for Anticancer and Radiosensitizing Applications
Quinazoline derivatives bearing a sulfapyridine moiety have been synthesized and investigated for their potential as anticancer and radiosensitizing agents. toku-e.comnih.govtandfonline.comdntb.gov.uaresearchgate.netnih.gov This area of research combines the known biological activities associated with both quinazoline and sulfonamide structures. Studies have explored the synthesis of novel quinazolinone derivatives carrying substituted sulfonamide moieties at the 3-position with the aim of achieving anticancer effects. nih.gov
Research findings suggest that certain quinazoline derivatives incorporating sulfapyridine can exhibit antiproliferative capacity against various cancer cell lines. nih.govnih.gov While the precise mechanisms are under investigation, these compounds are being explored for their ability to induce apoptosis and enhance the effectiveness of radiotherapy. nih.govnih.gov
Schiff Bases and Acyl Chloride Condensations
Sulfapyridine has been utilized in the synthesis of Schiff bases and in condensation reactions with acyl chlorides to generate novel derivatives.
Schiff bases derived from sulfapyridine are typically synthesized by the condensation of sulfapyridine (a primary amine) with aldehydes or ketones. ijsr.netresearchgate.netresearchgate.netderpharmachemica.comscielo.org.mxresearchgate.net This reaction forms an azomethine linkage (-C=N-). Various aldehydes, such as pyridine-2-aldehyde, indole-3-carboxaldehyde, 3-formylsalicylic acid, 5-formylsalicylic acid, and 3-ethoxysalicylaldehyde, have been condensed with sulfapyridine to create new Schiff bases. ijsr.netresearchgate.netscielo.org.mxresearchgate.net These Schiff bases can then be further modified, for example, by complexation with metal ions, which has been shown in some cases to enhance their biological activity. ijsr.netbtu.edu.tr
Condensation reactions of sulfapyridine with acyl chlorides involve the reaction between the amino group of sulfapyridine and the acyl chloride functional group, typically forming an amide linkage. researchgate.netsavemyexams.com Examples include the condensation of sulfapyridine with benzoyl chloride, sebacoyl chloride, and terephthaloyl chloride. researchgate.net These reactions yield amide derivatives bearing the sulfapyridine structure. The resulting compounds have been characterized using techniques such as FTIR and ¹H NMR spectroscopy. researchgate.net
Both Schiff base formation and acyl chloride condensations provide versatile routes for synthesizing a range of sulfapyridine derivatives, which are then evaluated for various biological activities, including antimicrobial properties. ijsr.netresearchgate.netbtu.edu.trresearchgate.net
Pre Clinical and Clinical Research Methodologies
In Vitro Studies
In vitro research provides valuable insights into the direct effects of sulfapyridine (B1682706) sodium at the cellular and molecular levels. These studies often involve the use of various cell lines and microbiological assays to assess its properties.
Mammalian Cell Culture Applications (e.g., CHO Cells)
Mammalian cell cultures are widely used in biological and pharmaceutical research to study cellular processes and the effects of compounds. Chinese hamster ovary (CHO) cells, in particular, are a common cell line utilized in biotechnology for the production of recombinant proteins and for various research applications, including toxicity screening and genetic studies evitria.commdpi.comcellexus.com. Sulfapyridine, a primary metabolite of sulfasalazine (B1682708), has been studied in mammalian cells, including CHO cells, to investigate potential genetic effects toku-e.com. These studies aim to understand the interactions of sulfapyridine with cellular components and its impact on cell function and integrity.
Evaluation of Chromosomal Damage (Sister-Chromatid Exchanges, Chromosomal Aberrations, Micronuclei)
Assessment of chromosomal damage is a critical part of pre-clinical evaluation to determine the genotoxic potential of a compound. This involves analyzing endpoints such as sister-chromatid exchanges (SCE), chromosomal aberrations (Abs), and micronuclei (MN) formation frontiersin.orgeuropa.eu. Studies have investigated the ability of sulfapyridine to induce such damage. In vitro testing in Chinese hamster ovary (CHO) cells showed positive results for the induction of sister-chromatid exchanges toku-e.com. Furthermore, sulfapyridine demonstrated positive results in in vivo micronucleus tests conducted in mice toku-e.com. These findings suggest that sulfapyridine can induce chromosomal damage.
Microbiological Antimicrobial Susceptibility Testing (MIC values)
Sulfapyridine exhibits broad-spectrum activity against a range of microorganisms, including most Gram-positive and many Gram-negative bacteria toku-e.com. Microbiological antimicrobial susceptibility testing, often determining minimum inhibitory concentration (MIC) values, is used to quantify the in vitro activity of antimicrobial agents against specific bacterial strains idexx.comnih.gov. MIC represents the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium idexx.comnih.gov. Studies have reported MIC values for sulfapyridine against certain diarrhea-producing Gram-negative enteric bacteria. nih.govmedchemexpress.com
| Bacterial Species | MIC Range (μg/mL) | Median MIC (μg/mL) |
| Yersinia enterocolitica | 3.1 - 25 | 6.2 |
| Salmonella spp. | 25 - 100 | 100 |
| Campylobacter jejuni/coli | 200 - 800 | - |
| Shigella spp. | Resistant to 1600 | - |
| Escherichia coli | Resistant to 1600 (3 of 5 strains); Inhibited by 25 (2 of 5 strains) | - |
Note: Data compiled from reference nih.gov.
These MIC values provide an indication of the concentrations of sulfapyridine required to inhibit the growth of these specific bacterial strains in vitro.
Studies on Inflammation Pathways and Immunomodulatory Effects
Sulfapyridine, as a key metabolite of sulfasalazine, is recognized for its potential anti-inflammatory and immunomodulatory properties researchgate.netdrugbank.compatsnap.com. Research has explored its effects on various inflammation pathways and immune responses. In vitro studies have indicated that sulfapyridine, along with sulfasalazine and mesalazine, can inhibit the release of various cytokines, including interleukin (IL)-1, IL-2, IL-6, IL-12, and tumor necrosis factor-alpha (TNF-α), as well as the production of IgM and IgG researchgate.net. The compound is also believed to influence NF-kB activation and inhibit the synthesis of inflammatory molecules like prostaglandins (B1171923) and leukotrienes through the inhibition of cyclooxygenase toku-e.comresearchgate.netdrugbank.compatsnap.com. Studies using peripheral blood mononuclear cells (PBMCs) have shown that sulfasalazine can decrease IL-1β production following inflammasome and Toll-like receptor (TLR) stimulation, suggesting a modulatory effect on these pathways nih.gov.
In Vivo Animal Models
In vivo studies using animal models are crucial for evaluating the systemic effects and potential therapeutic efficacy of compounds in a living organism.
Autoimmune Disease Models
Animal models of autoimmune diseases are utilized to study disease pathogenesis and evaluate the effectiveness of potential treatments oup.comnih.gov. Studies involving animal models of autoimmune diseases have provided support for the immunomodulatory action of sulfasalazine and its metabolites, including sulfapyridine researchgate.net. In these models, treatment has been associated with the suppression of proinflammatory cytokines and improvements in measures of disease activity researchgate.net. Sulfapyridine has also been investigated in formulations, such as ethosomes, for the treatment of rheumatoid arthritis in rat models, demonstrating potential in reducing inflammation consensus.app. Commonly used animal models for studying autoimmune conditions include experimental allergic (autoimmune) encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis (CIA) for rheumatoid arthritis oup.comnih.gov.
Studies on Systemic Allergic Reactions
Preclinical research has explored the potential effects of sulfapyridine on systemic allergic reactions. Studies in animal models, such as rats, have investigated the compound's influence on mast cell-mediated immediate-type allergic responses. For instance, research has examined whether sulfapyridine can inhibit systemic allergic reactions induced by agents like compound 48/80. These studies have also investigated the compound's effects on local mast cell-mediated reactions activated by substances such as anti-dinitrophenyl (DNP) IgE. Furthermore, the impact of sulfapyridine on histamine (B1213489) release from mast cells has been assessed in vitro, providing insights into its potential mechanisms of action in modulating allergic responses nih.gov.
Studies have shown that sulfapyridine (at doses of 1 and 10 µg/kg) significantly inhibited systemic allergic reactions induced by compound 48/80 in rats. Sulfapyridine at the same doses also significantly inhibited local mast cell-mediated immediate-type allergic reactions activated by anti-DNP IgE. In vitro, sulfapyridine demonstrated a dose-dependent inhibition of histamine release in rat peritoneal mast cells activated by either compound 48/80 or anti-DNP IgE nih.gov. The addition of sulfapyridine led to a transient and significant increase in the level of cAMP in rat peritoneal mast cells compared to basal cells, suggesting a potential pathway for its inhibitory effects on allergic reactions nih.gov.
Metabolic and Degradation Studies (e.g., in Rats)
Metabolic and degradation studies, particularly in animal models like rats, have been crucial in understanding the fate of sulfapyridine, especially as it is a primary metabolite of sulfasalazine. Sulfasalazine is cleaved by bacterial azoreductases in the large intestine into sulfapyridine and 5-aminosalicylic acid (5-ASA) nih.govoup.com. While 5-ASA is largely excreted, sulfapyridine is relatively well absorbed from the intestine and undergoes significant metabolism drugbank.com.
Studies in rats have investigated the gut microflora's role in the metabolism of sulfasalazine to sulfapyridine. For example, research has evaluated whether probiotic treatment can enhance this gut flora-mediated metabolism in rat colon contents researchgate.net. In vitro studies using rat caecal contents have also demonstrated the cleavage of the azo-bond in sulfasalazine by bacterial azoreductases, releasing sulfapyridine oup.com. The concentration of sulfasalazine decreased in colon content incubates from probiotic-treated rats compared to controls, while sulfapyridine concentration was significantly higher researchgate.net.
In humans, sulfapyridine is almost completely absorbed after the cleavage of sulfasalazine in the colon nih.gov. It is then primarily metabolized in the liver through hydroxylation and N-acetylation, forming metabolites such as 5′-hydroxysulfapyridine and N4-acetylsulfapyridine, which are subsequently glucuronidated before being mainly excreted in the urine nih.gov. Studies in healthy volunteers and patients with conditions like rheumatoid arthritis and inflammatory bowel disease have examined the plasma concentrations and elimination half-life of sulfapyridine following sulfasalazine administration nih.gov.
Data from a study on the influence of probiotic treatment on sulfasalazine metabolism in rat gut contents showed the following concentrations after 3 hours of incubation:
| Compound | Control (µg/mL) | Probiotic Treated (µg/mL) |
| Sulfasalazine | Unchanged | Significantly Lower (25%) |
| Sulfapyridine | Baseline | Significantly Higher (1.7x) |
| 5-Aminosalicylic Acid | Baseline | Significantly Higher (1.9x) |
Clinical Trial Research Designs (Historical and Contemporary)
The study of sulfapyridine sodium and its parent compound, sulfasalazine, has employed various clinical trial designs to evaluate their therapeutic effects. Historically, early clinical trials investigated the use of this compound intravenously acpjournals.org. Contemporary research, largely focusing on sulfasalazine, has utilized rigorous designs to assess its efficacy, particularly in inflammatory conditions.
Randomized, Double-Blind, Placebo-Controlled Trials
Randomized, double-blind, placebo-controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of a treatment. These trials minimize bias by randomly assigning participants to receive either the active treatment or a placebo, and neither the participants nor the researchers know who is receiving which treatment medrxiv.orgmedicinetoday.com.au.
RCTs have been conducted to assess the efficacy of sulfasalazine, the prodrug of sulfapyridine, in conditions like rheumatoid arthritis and ulcerative colitis medicinetoday.com.auresearchgate.netnih.gov. These trials have compared sulfasalazine to placebo, evaluating outcomes such as measures of disease activity (e.g., tender and swollen joint counts, pain scores) and radiographic progression researchgate.netnih.gov. For example, a 15-week randomized, double-blind, placebo-controlled trial compared sulfasalazine (3 gm daily) with placebo in patients with rheumatoid arthritis, showing significantly more improvement in various disease activity measures with sulfasalazine nih.gov. Another study, a randomized, double-blind trial, compared sulfasalazine monotherapy with diclofenac (B195802) monotherapy in early rheumatoid arthritis, with the primary aim of assessing the prevention of erosive damage researchgate.net.
While many recent RCTs focus on sulfasalazine, the findings are relevant to understanding the clinical effects associated with the release of sulfapyridine in the body.
Dose-Finding Studies
Dose-finding studies are conducted to determine the optimal dose of a drug that provides the best balance between efficacy and tolerability. These studies typically involve testing different dose levels in groups of patients to identify the dose range that is most likely to be effective with acceptable levels of adverse effects.
While specific dose-finding studies solely focused on this compound in recent clinical contexts are less prominent due to its historical use primarily as an antibiotic and its current role as a metabolite of sulfasalazine, early research involving the intravenous use of sodium sulfapyridine would have inherently involved exploring different concentrations and administration methods to determine appropriate levels for therapeutic effect acpjournals.org. For sulfasalazine, dose-finding aspects are often integrated into efficacy and safety trials to establish optimal dosing regimens for its approved indications.
Combined Treatment Regimens (e.g., with Methotrexate (B535133) and Hydroxychloroquine)
Sulfasalazine, and by extension its metabolite sulfapyridine, has been investigated in clinical trials as part of combined treatment regimens, particularly in the management of rheumatoid arthritis. Combinations with other disease-modifying antirheumatic drugs (DMARDs) like methotrexate and hydroxychloroquine (B89500) have been explored to achieve potentially greater therapeutic benefits acpjournals.orgclinexprheumatol.org.
Studies have investigated the efficacy and safety of triple therapy combining methotrexate, sulfasalazine, and hydroxychloroquine in patients with rheumatoid arthritis clinexprheumatol.orgreumatologiaclinica.orgnih.govcda-amc.ca. These trials have compared the triple combination to monotherapy with individual DMARDs or dual combinations clinexprheumatol.orgcda-amc.ca. For instance, randomized trials have compared the combination of methotrexate, sulfasalazine, and hydroxychloroquine to methotrexate alone or dual combinations like methotrexate and sulfasalazine, or methotrexate and hydroxychloroquine cda-amc.ca.
Research indicates that triple therapy with methotrexate, sulfasalazine, and hydroxychloroquine has shown improved effectiveness compared to methotrexate alone in patients with established rheumatoid arthritis reumatologiaclinica.org. A systematic review and meta-analysis concluded that this triple combination demonstrated improved effectiveness/toxicity compared to methotrexate monotherapy reumatologiaclinica.org.
A study comparing different DMARD regimens in rheumatoid arthritis reported the following ACR response rates at two years for suboptimum responders to methotrexate:
| Treatment Regimen | ACR 20 Response | ACR 50 Response | ACR 70 Response |
| Methotrexate + Hydroxychloroquine + Sulfasalazine | 71% | 43% | 14% |
| Methotrexate + Hydroxychloroquine | 55% | 39% | 13% |
| Methotrexate + Sulfasalazine | 36% | 16% | 6% |
Pharmacovigilance Studies and Adverse Event Reporting Systems (FAERS)
Pharmacovigilance plays a critical role in monitoring the safety of drugs in real-world settings after they have been approved. Adverse event reporting systems, such as the FDA Adverse Event Reporting System (FAERS), collect spontaneous reports of suspected adverse reactions from healthcare professionals, consumers, and manufacturers frontiersin.orgfrontiersin.org.
Pharmacovigilance studies utilizing databases like FAERS have been conducted for sulfasalazine, providing valuable insights into its safety profile in a large and diverse patient population frontiersin.orgfrontiersin.orgnih.govresearchgate.net. Since sulfapyridine is a major metabolite of sulfasalazine, findings from these studies are relevant to understanding potential adverse events associated with sulfapyridine exposure frontiersin.org.
Analysis of FAERS data for sulfasalazine involves extracting adverse event reports and using signal detection methodologies to identify potential adverse drug signals frontiersin.orgfrontiersin.orgnih.gov. These studies can identify both known adverse reactions and potentially novel signals not previously documented in clinical trials frontiersin.orgnih.gov. For example, a systematic analysis of sulfasalazine-related adverse event reports in the FAERS database identified numerous preferred terms related to adverse reactions across various organ systems frontiersin.orgnih.gov.
Pharmacovigilance studies based on FAERS data provide a crucial complement to controlled clinical trials by capturing real-world data on adverse events associated with drug use frontiersin.orgfrontiersin.org.
Q & A
Basic: What analytical methods are recommended for quantifying sulfapyridine sodium in biological samples?
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with post-column derivatization using fluorescamine is a validated method for detecting this compound in biological matrices like saliva. This approach enhances sensitivity by targeting the compound's primary amine groups, with detection limits as low as 0.1 µg/mL . Researchers should optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column temperature (typically 25–40°C) to resolve sulfapyridine from matrix interferences. Calibration curves must be prepared in the same biological matrix to account for recovery variations.
Basic: How should researchers design experiments to assess the environmental toxicity of this compound?
Methodological Answer:
Standardized ecotoxicity assays (e.g., OECD Test No. 201/202 for algae/daphnia) are foundational. For plant toxicity studies, use species like wheat (Triticum aestivum) and Chinese cabbage (Brassica rapa) under controlled hydroponic conditions, monitoring endpoints such as biomass reduction and chlorophyll degradation. Dose-response curves should span environmentally relevant concentrations (e.g., 0.1–10 µg/L), as sulfapyridine exhibits toxicity thresholds at >5 µg/L in freshwater organisms . Include positive controls (e.g., sulfadiazine) and validate purity via HPLC-UV to rule out confounding impurities.
Advanced: How can conflicting data on this compound's photodegradation rates be reconciled in environmental fate studies?
Methodological Answer:
Discrepancies in photodegradation rates (e.g., half-life ranging from hours to days) often arise from variations in light source intensity (UV vs. natural sunlight), pH (degradation accelerates under alkaline conditions), and dissolved organic matter (DOM) content. To resolve contradictions:
- Standardize experimental parameters using solar simulators with calibrated irradiance (e.g., 300–800 W/m²).
- Quantify DOM via dissolved organic carbon (DOC) measurements, as humic acids can act as photosensitizers .
- Apply multivariate regression models to isolate dominant degradation pathways (direct photolysis vs. indirect ROS-mediated oxidation). Peer-reviewed studies should report full spectral data (λ > 290 nm) to confirm photoreactivity .
Advanced: What strategies are effective in minimizing matrix interference when detecting this compound in complex environmental samples using HPLC?
Methodological Answer:
Matrix effects in wastewater or soil extracts can be mitigated via:
- Sample Pre-treatment: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves selectivity. Acidification (pH 2.5–3.0) enhances sulfapyridine retention on C18 columns .
- Chromatographic Optimization: Use gradient elution (e.g., 10–40% acetonitrile over 15 minutes) to separate sulfapyridine from co-eluting sulfonamides.
- Validation: Spike recovery tests (80–120% acceptable) and internal standards (e.g., deuterated sulfapyridine-d4) correct for ion suppression in mass spectrometry . Document limits of detection (LOD) and quantification (LOQ) in both pure and matrix-matched standards.
Basic: What are the critical parameters for ensuring reproducibility in this compound synthesis and characterization?
Methodological Answer:
For synthetic reproducibility:
- Purity Verification: Use triple detection (HPLC, NMR, elemental analysis). For new batches, compare melting points (literature: 252–254°C) and FT-IR spectra (key peaks: 1600 cm⁻¹ for aromatic C=C, 1150 cm⁻¹ for sulfonamide S=O) .
- Documentation: Follow the "Experimental" guidelines from the Beilstein Journal of Organic Chemistry: report reaction stoichiometry, solvent ratios, and purification steps (e.g., recrystallization solvents). For known compounds, cite prior synthesis protocols; for novel derivatives, provide full spectral data in supplementary materials .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound in antimicrobial studies?
Methodological Answer:
In vitro-in vivo discordance often stems from bioavailability differences. To resolve:
- Pharmacokinetic Modeling: Measure plasma protein binding (e.g., equilibrium dialysis) and tissue distribution in animal models (e.g., murine infection models). Sulfapyridine’s low logP (~0.5) limits tissue penetration, requiring dose adjustments .
- Biofilm Assays: Use Calgary Biofilm Devices to test efficacy against sessile bacterial communities, which exhibit 10–1000x higher resistance than planktonic cells.
- Statistical Reconciliation: Apply Bland-Altman analysis to quantify bias between in vitro MIC (minimum inhibitory concentration) and in vivo ED50 (effective dose) values .
Basic: What ethical and reporting standards apply to this compound research involving animal or human subjects?
Methodological Answer:
- Human Studies: For saliva sampling, obtain informed consent and adhere to IRB protocols. Disclose conflicts of interest and validate analytical methods via CLIA (Clinical Laboratory Improvement Amendments) guidelines if used diagnostically .
- Animal Trials: Follow ARRIVE 2.0 guidelines for reporting, including sample size justification and humane endpoints (e.g., predefined weight loss thresholds).
- Data Integrity: Archive raw chromatograms and toxicity datasets in repositories like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Advanced: How can machine learning enhance the prediction of this compound’s environmental fate and metabolite formation?
Methodological Answer:
- Feature Selection: Train models on physicochemical descriptors (e.g., molecular weight, pKa, soil adsorption coefficients) and environmental variables (pH, temperature).
- Metabolite Prediction: Use neural networks (e.g., Biotransformer 3.0) to simulate Phase I/II metabolism pathways, prioritizing N-acetylation and hydroxylation products.
- Validation: Compare predicted vs. empirical half-lives in mesocosm studies, with R² > 0.7 considered robust . Open-source tools like RDKit and KNIME facilitate workflow reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
